molecular formula C25H30ClNO5 B5562934 tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B5562934
M. Wt: 460.0 g/mol
InChI Key: GAXMHUONIAMNEC-UHFFFAOYSA-N
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Description

The compound tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic quinoline core substituted with a ketone group (5-oxo), methyl groups at positions 2,7,7, and a 3-chloro-4-methoxyphenyl moiety at position 4. The ester group at position 3 is a tetrahydrofuranmethyl group, distinguishing it from common ethyl or methyl esters in analogs.

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClNO5/c1-14-21(24(29)32-13-16-6-5-9-31-16)22(15-7-8-20(30-4)17(26)10-15)23-18(27-14)11-25(2,3)12-19(23)28/h7-8,10,16,22,27H,5-6,9,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXMHUONIAMNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Cl)C(=O)OCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 3-chloro-4-methoxyphenyl substituent in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, creating a unique electronic environment. Key comparisons include:

  • 4-Bromophenyl (B2) : Exhibits a para-halogen substitution, resulting in a high melting point (261°C) but low synthetic yield (30%) due to steric hindrance .
  • 3-Chlorophenyl (B3) : Meta-substitution leads to reduced yield (25%) compared to para-substituted analogs, suggesting positional sensitivity in synthesis .
  • 4-Chlorophenyl (A5) : Para-substitution achieves a 90% yield, highlighting the efficiency of para-halogen placement in this scaffold .
  • 4-Methoxyphenyl () : Electron-donating methoxy groups enhance solubility but may reduce binding affinity in hydrophobic protein pockets .

Table 1: Impact of Aromatic Substituents

Compound Substituent Position Yield (%) Melting Point (°C) Key Properties
Target Compound 3-Cl-4-OCH₃ meta/para - - Balanced electronic effects
B2 4-Br para 30 261 High steric bulk, low yield
B3 3-Cl meta 25 241 Moderate reactivity
A5 4-Cl para 90 253 High yield, para preference
4-OCH₃ para - - Enhanced solubility

Ester Group Modifications

The tetrahydro-2-furanylmethyl ester in the target compound contrasts with simpler esters in analogs:

  • Ethyl Esters (): Common in analogs like ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, these esters prioritize lipophilicity, aiding membrane permeability .
  • Methyl Esters () : Lower molecular weight increases volatility but may reduce metabolic stability .

Table 2: Ester Group Comparisons

Compound Ester Group Key Properties
Target Compound Tetrahydrofuranylmethyl Moderate polarity, steric bulk
B2/B3 Ethyl High lipophilicity
Methyl Low molecular weight, higher volatility

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